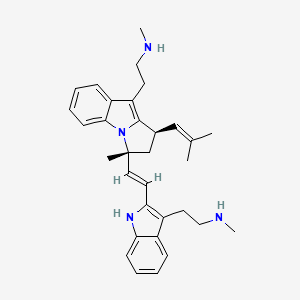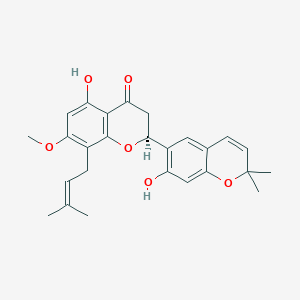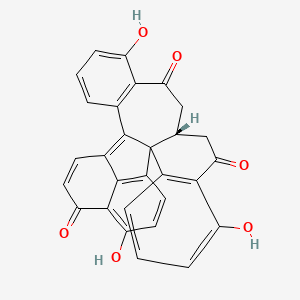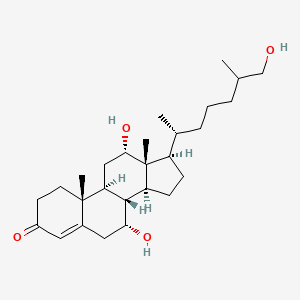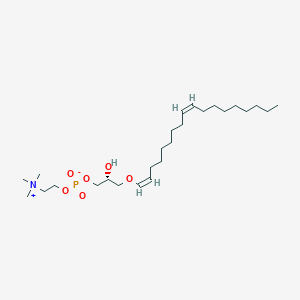
Lpc(O-18:2(1Z,9Z))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1Z,9Z)-octadecadienyl]-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-sn-glycero-3-phosphocholine in which the alkenyl group is (1Z,9Z)-octadecadienyl. It has a role as a mouse metabolite and a human metabolite.
Applications De Recherche Scientifique
1. Biobank Samples and Large Prospective Cohorts
Lpc(O-18:2(1Z,9Z)) is relevant in the context of large prospective cohorts (LPC) in health research. The Biobanking and Biomolecular Research Infrastructure - Large Prospective Cohorts (BBMRI-LPC) project focuses on promoting collaborative research using LPCs in the study of common chronic diseases. This initiative highlights the importance of efficient sharing and pooling of biobank samples and data for advancing biomedical science (Simell et al., 2019).
2. High-Throughput Quantification in Disease Research
Lpc(O-18:2(1Z,9Z)) is a type of lysophosphatidylcholine (LPC), which has been suggested to play functional roles in various diseases like atherosclerosis, diabetes, and cancer. The development of a high-throughput quantification methodology using electrospray ionization tandem mass spectrometry (ESI-MS/MS) for LPCs has enabled systematic evaluation of LPC species concentrations, potentially useful in diagnostics (Liebisch et al., 2002).
3. Application in Strain Measurement Techniques
The luminescent photoelastic coating (LPC) technique, which employs a luminescent dye, has been used to measure full-field strain and principal strain directions on complex three-dimensional geometries. This application is significant in engineering fields, such as automotive and aerospace, for stress analysis and material testing (Hubner & Chen, 2007).
4. Biomarkers in Disease Diagnosis
The ability to accurately determine LPC levels in biological samples is crucial for diagnosing diseases like psoriasis. Techniques involving magnetic nanocomposites coupled with LC-MS/MS methods have been developed for the selective separation and enrichment of LPCs from complex biological matrices, aiding in disease diagnosis and prediction (He et al., 2021).
Propriétés
Nom du produit |
Lpc(O-18:2(1Z,9Z)) |
|---|---|
Formule moléculaire |
C26H52NO6P |
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h12-13,20,22,26,28H,5-11,14-19,21,23-25H2,1-4H3/b13-12-,22-20-/t26-/m1/s1 |
Clé InChI |
KJUNGQXFZYMUOH-FKWLWHCOSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)


![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

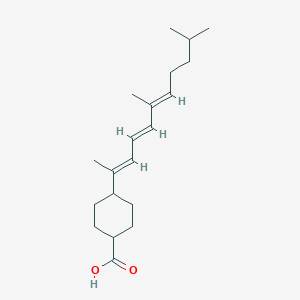
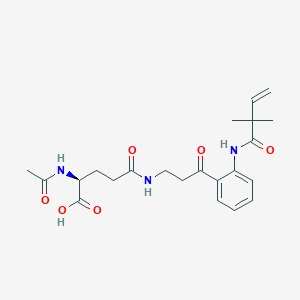
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
